N-(2-Ethylhexyl)-2-hexyldecan-1-amine

Lipophilicity Partitioning Solvent Extraction

N-(2-Ethylhexyl)-2-hexyldecan-1-amine (CAS 193087-27-3) is a secondary aliphatic amine with the molecular formula C24H51N and a molecular weight of 353.67 g/mol. It is characterized by its unsymmetrical, highly branched structure, combining a 2-ethylhexyl group with a 2-hexyldecyl group attached to the central nitrogen.

Molecular Formula C24H51N
Molecular Weight 353.7 g/mol
CAS No. 193087-27-3
Cat. No. B12572576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Ethylhexyl)-2-hexyldecan-1-amine
CAS193087-27-3
Molecular FormulaC24H51N
Molecular Weight353.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCC)CNCC(CC)CCCC
InChIInChI=1S/C24H51N/c1-5-9-12-14-15-17-20-24(19-16-13-10-6-2)22-25-21-23(8-4)18-11-7-3/h23-25H,5-22H2,1-4H3
InChIKeyQEJFAEIIVUBOOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for N-(2-Ethylhexyl)-2-hexyldecan-1-amine (CAS 193087-27-3): A Branched Secondary Amine


N-(2-Ethylhexyl)-2-hexyldecan-1-amine (CAS 193087-27-3) is a secondary aliphatic amine with the molecular formula C24H51N and a molecular weight of 353.67 g/mol . It is characterized by its unsymmetrical, highly branched structure, combining a 2-ethylhexyl group with a 2-hexyldecyl group attached to the central nitrogen. This compound belongs to the broader class of long-chain alkylamines, which are commonly utilized as intermediates for surfactants, extractants for metal ions, and corrosion inhibitors . Its specific structure distinguishes it from simpler, symmetrical analogs like bis(2-ethylhexyl)amine.

Why General-Purpose Secondary Amines Cannot Substitute N-(2-Ethylhexyl)-2-hexyldecan-1-amine in Lipophilic Applications


Simple, symmetrical secondary amines like bis(2-ethylhexyl)amine (CAS 106-20-7) cannot be interchanged with N-(2-Ethylhexyl)-2-hexyldecan-1-amine for applications requiring high lipophilicity and specific steric properties. The target compound's unsymmetrical, branched structure results in a significantly higher computed partition coefficient (LogP) compared to its symmetrical analog. This difference, detailed in the quantitative evidence below, directly impacts solubility in non-polar media, extraction efficiency, and partitioning behavior in biphasic systems . The assumption that all long-chain secondary amines perform identically is invalid; structural differences drive quantifiable variations in physicochemical properties critical for research and industrial processes.

Quantified Differentiation Guide for N-(2-Ethylhexyl)-2-hexyldecan-1-amine vs. Analogs


Enhanced Lipophilicity (LogP) Versus Symmetrical Bis(2-ethylhexyl)amine

N-(2-Ethylhexyl)-2-hexyldecan-1-amine demonstrates a higher computed octanol-water partition coefficient (LogP) relative to the simpler analog bis(2-ethylhexyl)amine. This indicates superior lipophilicity, which is a critical factor for selection in non-aqueous applications .

Lipophilicity Partitioning Solvent Extraction Physicochemical Property

Class Advantage in Metal Extraction: Secondary Amine Selectivity vs. Primary Amines

As a secondary amine, the compound is a member of a class shown to be effective for extracting precious metals. Research demonstrates that secondary amines, such as 2-ethylhexylfurfurylamine, exhibit higher Pd(II) extractability compared to simple secondary amines like di(2-ethylhexyl)amine, owing to differences in basicity and steric accessibility [1]. The specific unsymmetrical, bulky architecture of N-(2-Ethylhexyl)-2-hexyldecan-1-amine is hypothesized to further influence extraction equilibria, though direct head-to-head data was not identified.

Solvent Extraction Precious Metals Palladium Hydrochloric Acid

Potential for Enhanced Corrosion Inhibition Through Increased Surface Activity

Long-chain secondary alkylamines like bis(2-ethylhexyl)amine are established corrosion inhibitors, functioning by forming a protective hydrophobic film on metal surfaces [1]. The target compound's longer, asymmetric alkyl chains (C16+ vs. C8 for each chain in bis(2-ethylhexyl)amine) and higher LogP suggest it could form a more cohesive, densely packed, and water-repellent monolayer. This property is critical for inhibiting corrosion in harsh acidic environments, though comparative corrosion inhibition efficiency data is unavailable .

Corrosion Inhibitor Surface Activity Film Formation

Procurement-Guided Application Scenarios for N-(2-Ethylhexyl)-2-hexyldecan-1-amine Based on Structural Differentiation


Specialized Extractant for Precious Metal Recovery in High-Acidity Systems

N-(2-Ethylhexyl)-2-hexyldecan-1-amine is a strategic candidate for developing advanced solvent extraction processes for precious metals like Pd(II) from hydrochloric acid leachates. Its structural differentiation from simple secondary amines, which are known to be effective yet can be limited by basicity or third-phase formation, positions it for evaluation where higher lipophilicity and tailored steric bulk could improve selectivity and phase disengagement .

High-Performance Corrosion Inhibitor for Oilfield and Industrial Acid Cleaning

The compound's significantly higher LogP (8.52) versus standard industrial amines like bis(2-ethylhexyl)amine (LogP 6.1) makes it a primary candidate for formulating high-performance corrosion inhibitors. Its ability to form a more hydrophobic and tenacious protective film on metal surfaces in aggressive acidic environments (e.g., during well stimulation or steel pickling) could translate to lower effective dosage rates and enhanced equipment longevity .

Lipophilic Building Block for Advanced Surfactants and Phase-Transfer Catalysts

As a chemical intermediate, the unsymmetrical, hyper-branched structure makes this amine a versatile building block for synthesizing specialized surfactants or quaternary ammonium phase-transfer catalysts. The pronounced lipophilicity, evidenced by its computed LogP of 8.52, enables the design of catalysts with superior solubility in non-polar reaction media, potentially accelerating reactions like nucleophilic displacements in organic synthesis .

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